molecular formula C10H19ClN4 B2534198 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride CAS No. 1049764-85-3

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B2534198
CAS No.: 1049764-85-3
M. Wt: 230.74
InChI Key: UZRDCUXRKSRQKZ-UHFFFAOYSA-N
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Description

“1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 194.28 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .


Synthesis Analysis

Pyrazole derivatives, such as “this compound”, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 194.28 . It has a rotatable bond count of 2 and a topological polar surface area of 29.8 Ų .

Scientific Research Applications

N-Dealkylation and Metabolic Pathways

Piperazine derivatives, including "1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride", undergo extensive metabolic processes, such as CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects among others, and have been studied for their pharmacokinetic behaviors and potential pharmacological actions (S. Caccia, 2007).

Anti-Mycobacterial Activity

Piperazine, as a core structure, has been identified in compounds exhibiting potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Research into piperazine-based molecules highlights their role in developing cost-effective and selective anti-mycobacterial agents (P. Girase et al., 2020).

DNA Interaction and Fluorescent Staining

Derivatives of piperazine, including specific analogues like Hoechst 33258, demonstrate a strong affinity for the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized extensively in fluorescent DNA staining, aiding in various biological and medical research methodologies (U. Issar & R. Kakkar, 2013).

Therapeutic Applications and Patent Review

Piperazine derivatives feature in a wide range of therapeutic applications, as detailed in various patents. They have been developed for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Slight modifications in the piperazine nucleus have been shown to significantly alter the medicinal potential of these molecules, underscoring their versatility in drug design (A. Rathi et al., 2016).

Properties

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.ClH/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14;/h7,11H,3-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRDCUXRKSRQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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